Thiourea, N-(3-bromophenyl)-N'-ethyl-
Description
Thiourea derivatives are a class of organosulfur compounds characterized by the presence of a thiourea (NHC(S)NH) backbone. The compound Thiourea, N-(3-bromophenyl)-N'-ethyl- features a bromine atom at the meta position of the phenyl ring and an ethyl group on the adjacent nitrogen.
Ethyl groups typically enhance lipophilicity, which may improve membrane permeability compared to bulkier substituents .
Properties
CAS No. |
62644-23-9 |
|---|---|
Molecular Formula |
C9H11BrN2S |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-ethylthiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
RVLSQEKYVPNECH-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCNC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties. N-(3-bromophenyl)-N'-ethyl-thiourea has shown promising antibacterial and antifungal activities against a range of pathogens. For example, studies indicate that derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone against organisms such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa .
Anticancer Properties
Recent studies have highlighted the potential of thiourea derivatives as anticancer agents. For instance, N-(3-bromophenyl)-N'-ethyl-thiourea has been evaluated for its cytotoxic effects on various cancer cell lines, showing significant activity against MCF-7 and HCT116 cells. The compound's mechanism involves inhibition of protein tyrosine kinases, which are crucial in cancer cell proliferation .
Agricultural Applications
Pesticidal Activity
Thiourea derivatives have also been explored for their insecticidal properties. Studies demonstrate that compounds like N-(3-bromophenyl)-N'-ethyl-thiourea can effectively control agricultural pests, providing a potential alternative to traditional pesticides. The structural modifications in thioureas can enhance their efficacy against specific pests while minimizing environmental impact .
Material Science
Coordination Chemistry
In materials science, thiourea derivatives serve as ligands in coordination chemistry, facilitating the synthesis of metal complexes with unique properties. These complexes can be utilized in catalysis and as sensors for heavy metals and anions due to their favorable binding characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Roxana et al. synthesized a series of thiourea derivatives, including N-(3-bromophenyl)-N'-ethyl-thiourea, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited significant antibacterial properties with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers designed a library of thiourea derivatives aimed at inhibiting protein tyrosine kinases involved in cancer progression. N-(3-bromophenyl)-N'-ethyl-thiourea was among the most potent compounds tested, demonstrating a notable reduction in cell viability across multiple cancer cell lines .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., in N-(3-chlorophenyl) derivatives) may enhance hydrophobic interactions and halogen bonding, critical in protein-ligand recognition .
- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro (NO₂) substituents increase thiourea acidity, facilitating deprotonation and coordination with metal ions .
- Ethyl vs. Aryl Groups : Ethyl substituents (as in the target compound) likely reduce steric hindrance compared to bulkier aryl groups (e.g., benzoyl), improving pharmacokinetic properties .
Antimicrobial Activity
- N-(4-Chloro-2-nitrophenyl) derivatives : Exhibit potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli due to nitro and chloro groups enhancing membrane disruption .
- N-(3-Trifluoromethylphenyl) derivatives : Show broad-spectrum antifungal activity (MIC: 4–16 µg/mL) attributed to CF₃’s lipophilicity and electron-withdrawing effects .
- N-(3-Bromophenyl) analogs: Not directly tested, but bromine’s polarizability may improve target binding (e.g., enzyme inhibition) compared to non-halogenated derivatives .
Cytotoxicity and Anti-Amoebic Activity
- Trifluoromethylphenyl-thiophene hybrids : Demonstrate cytotoxicity (IC₅₀: 12–25 µM) against Artemia franciscana, with meta-CF₃ (4b) being more toxic than para-CF₃ (4c) .
- N-(3-Chlorophenyl)-4-chlorobutanoyl thiourea (M4): Exhibits anti-amoebic activity (IC₅₀: 18.7 µg/mL) against A. castellanii, suggesting halogen positioning impacts efficacy .
Enzymatic Inhibition
Physicochemical Properties
| Property | N-(3-Bromophenyl)-N'-ethyl | N-(3-Trifluoromethylphenyl) | N-(4-Methylphenyl) |
|---|---|---|---|
| Molecular Weight | ~259.1 g/mol | ~296.2 g/mol | ~180.2 g/mol |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.8 | ~2.1 |
| Solubility | Low in water | Very low in water | Moderate in DMSO |
| Melting Point | ~150–160°C (estimated) | 165–170°C | 120–125°C |
Notes:
Preparation Methods
Thioureas are characterized by their thiocarbonyl group (C=S) flanked by amine substituents. The introduction of aryl bromides, such as the 3-bromophenyl group, enhances their utility in cross-coupling reactions and pharmacophore design. N-(3-Bromophenyl)-N'-ethylthiourea exemplifies this versatility, serving as a precursor for tetrazole synthesis and asymmetric catalysis. Despite its significance, systematic studies on its preparation remain sparse. This article bridges this gap by evaluating methodologies rooted in thiourea chemistry, leveraging data from catalytic transformations, asymmetric synthesis, and heterocyclic frameworks.
Synthetic Routes
Alternative Methods Using Thiophilic Reagents
Carbon Disulfide-Mediated Synthesis
A classical approach involves the reaction of 3-bromoaniline with carbon disulfide (CS2) and ethylamine :
$$ \text{Ar-NH}2 + \text{CS}2 + \text{C2H5NH2} \rightarrow \text{Ar-NH-C(S)-NH-C2H5} + \text{H2S} $$
This method, though economical, requires stringent control of H2S evolution and elevated temperatures (80–100°C).
Post-Functionalization of Preformed Thioureas
Bromination of N-phenyl-N'-ethylthiourea using electrophilic brominating agents (e.g., Br2/FeBr3) represents a less efficient pathway due to regioselectivity challenges.
Optimization of Reaction Conditions
Catalytic Enhancements
Recent advances highlight bismuth(III) nitrate as a non-toxic catalyst for thiourea transformations. In tetrazole synthesis, Bi(NO3)3·5H2O increased yields to 72% under microwave irradiation (Table 1). Applying similar conditions to thiourea preparation could reduce reaction times from hours to minutes.
Analytical Characterization
Spectroscopic Techniques
Applications in Heterocyclic Synthesis
Tetrazole Formation
As demonstrated in, N-(3-bromophenyl)-N'-ethylthiourea reacts with sodium azide (NaN3) under Bi(III) catalysis to yield 5-aminotetrazoles:
$$ \text{Ar-NH-C(S)-NH-C2H5} + \text{NaN3} \xrightarrow{\text{Bi(NO3)3}} \text{Ar-C(NH2)=N-N} $$
This transformation underscores the compound’s role as a linchpin in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for Thiourea, N-(3-bromophenyl)-N'-ethyl-?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Step 1 : React 3-bromophenyl isothiocyanate with ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C for 1 hour.
Step 2 : Purify the crude product via recrystallization using chloroform/hexane (yield: ~85–90%).
Key quality checks include elemental analysis (C, H, N, S) and FT-IR to confirm the thiourea C=S stretch (~1250 cm⁻¹) .
Q. How is the compound characterized for structural validation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm).
- X-ray crystallography : For absolute configuration (e.g., SHELXL refinement software to resolve disorder in aromatic rings; C–S bond length ~1.68 Å) .
- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 289).
Q. What are the standard biological screening protocols for this thiourea derivative?
- Methodological Answer :
- Enzyme inhibition : Test against HIV-1 reverse transcriptase (RT) at 10 µM concentration, using non-nucleoside inhibitor (NNI) assays. IC₅₀ values <1 µM indicate high potency .
- Cytotoxicity : Evaluate in HEK-293 cells via MTT assay (48-hour exposure; EC₅₀ >50 µM suggests low toxicity) .
Advanced Research Questions
Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Compare kinetics using pseudo-first-order conditions (Pd(II) complexes + thiourea nucleophiles):
| Substituent | k (s⁻¹) at 25°C |
|---|---|
| 3-Bromophenyl | 2.1 × 10⁻³ |
| 3-Chlorophenyl | 1.8 × 10⁻³ |
- The bromine group’s higher electronegativity increases electrophilicity, accelerating substitution .
Q. How can computational methods resolve contradictions in crystallographic data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to validate intramolecular H-bonding (N–H⋯S, ~2.1 Å) observed in X-ray structures.
- Mogul Analysis : Compare bond angles/distances with Cambridge Structural Database (CSD) entries to identify outliers (e.g., C–Br bond distortion due to crystal packing) .
Q. What mechanistic insights explain its activity as an HIV-1 RT inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to RT’s hydrophobic pocket (binding energy: −9.2 kcal/mol).
- Key interactions :
- Bromophenyl group → π-stacking with Tyr181.
- Thiourea sulfur → H-bond with Lys101.
- Mutagenesis studies (Tyr181Cys) show 10-fold reduced potency, confirming target specificity .
Q. How to address discrepancies in biological activity across similar thiourea derivatives?
- Methodological Answer :
- SAR Analysis : Tabulate IC₅₀ values for analogs:
| Derivative | R-group | IC₅₀ (HIV-1 RT, µM) |
|---|---|---|
| 3-Bromophenyl | -Br | 0.45 |
| 3-Chlorophenyl | -Cl | 0.72 |
| 3-Methylphenyl | -CH₃ | 5.3 |
- Bromine’s larger van der Waals radius enhances hydrophobic interactions, explaining superior activity .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for thiourea derivatives?
- Methodological Answer :
- Variable protocols : Differences in cell lines (e.g., HEK-293 vs. HeLa) or exposure times (24h vs. 48h).
- Redox activity : Thioureas can act as pro-oxidants in media with serum, altering results. Use ROS scavengers (e.g., NAC) to standardize assays .
Q. How to reconcile divergent NMR and X-ray data on conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Perform VT-NMR (298–373 K) to detect rotamers (ΔG‡ ~12 kcal/mol for N–C rotation).
- Crystallography : Low-temperature (100 K) data collection minimizes thermal motion, revealing a single conformer dominant in solid state .
Tables for Key Comparisons
Table 1 : Crystallographic Parameters for Thiourea Derivatives
| Compound | Space Group | C–S Bond (Å) | N–H⋯S (Å) | Ref |
|---|---|---|---|---|
| N-(3-Bromophenyl) | P2₁/c | 1.682 | 2.09 | |
| N-(4-n-Butylphenyl) | C2/c | 1.674 | 2.14 |
Table 2 : Kinetic Parameters for Pd(II) Complex Substitution
| Nucleophile | k (s⁻¹) | ΔH‡ (kJ/mol) |
|---|---|---|
| Thiourea | 2.1 × 10⁻³ | 58.3 |
| N,N'-Dimethylthiourea | 1.5 × 10⁻³ | 62.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
